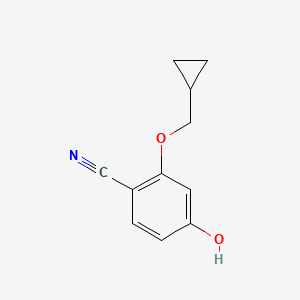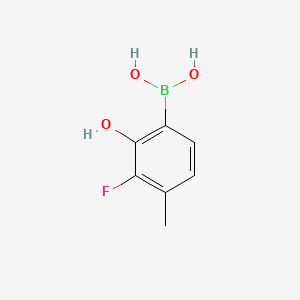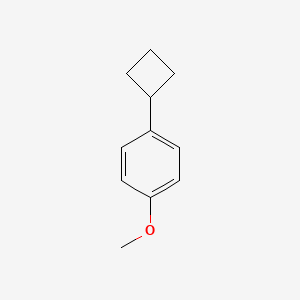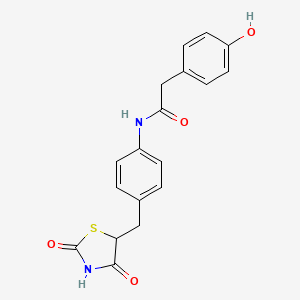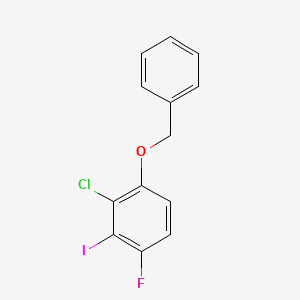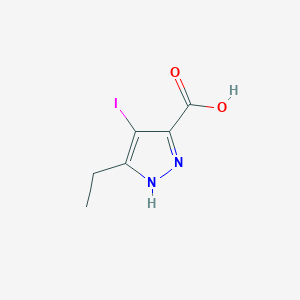
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings.
化学反应分析
Types of Reactions
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 4-amino, 4-thio, or 4-alkyl derivatives.
Oxidation and Reduction Products: Reduction yields the corresponding alcohol, while oxidation yields the carboxylate salt.
Cyclization Products: Formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
科学研究应用
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the iodine atom and carboxylic acid group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: can be compared with other pyrazole derivatives, such as:
4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
5-methyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric properties and reactivity.
3,5-dimethyl-4-iodo-1H-pyrazole: Lacks the carboxylic acid group, which can significantly alter its chemical behavior and applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H7IN2O2 |
|---|---|
分子量 |
266.04 g/mol |
IUPAC 名称 |
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) |
InChI 键 |
KNKYAMVSGZNPIE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NN1)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


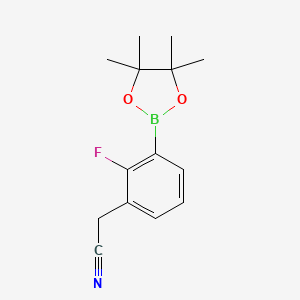

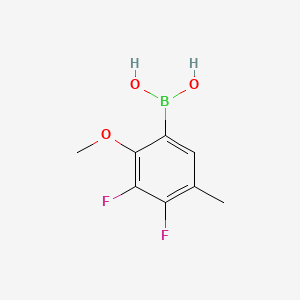

![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)
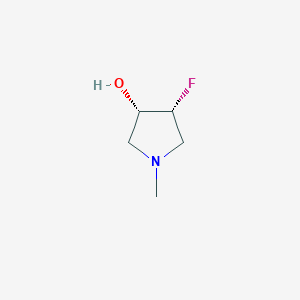
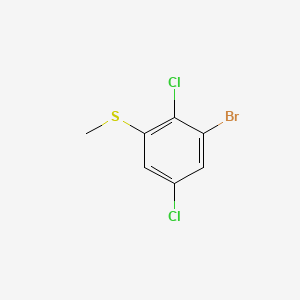

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
